REACTION_CXSMILES
|
[CH3:1][NH:2][NH2:3].C(O[CH:7]=[C:8]([C:14](=O)[CH:15]([F:17])[F:16])[C:9]([O:11]CC)=[O:10])C.[OH-].[Na+].Cl>C(O)C>[F:16][CH:15]([F:17])[C:14]1[C:8]([C:9]([OH:11])=[O:10])=[CH:7][N:2]([CH3:1])[N:3]=1 |f:2.3|
|
Name
|
methylhydrazine
|
Quantity
|
22.6 kg
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
|
Quantity
|
132 kg
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
( -50 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40.4 kg
|
Type
|
reactant
|
Smiles
|
C(C)OC=C(C(=O)OCC)C(C(F)F)=O
|
Name
|
|
Quantity
|
102.3 kg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
47.8 kg
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
A 400 liter stirred vessel
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to (−55)° C
|
Type
|
WASH
|
Details
|
The reservoir vessel was rinsed out with 9.1 kg of ethanol
|
Type
|
STIRRING
|
Details
|
The suspension was stirred at (−55)° C
|
Type
|
WAIT
|
Details
|
for a further one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
were metered in within 45 minutes
|
Duration
|
45 min
|
Type
|
WASH
|
Details
|
the feed line was rinsed out with 10 liters of demineralized water
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at 60° C. for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 25° C.
|
Type
|
TEMPERATURE
|
Details
|
In the course of slow heating to internal temperature 42° C.
|
Type
|
DISTILLATION
|
Details
|
a total of 180 liters of ethanol/water were distilled off
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to 10° C
|
Type
|
CUSTOM
|
Details
|
were metered in within one hour
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
After the feed line had been rinsed with 10 liters of water
|
Type
|
STIRRING
|
Details
|
the resulting suspension was stirred at 25° C. for 12 hours
|
Duration
|
12 h
|
Type
|
FILTRATION
|
Details
|
The solids were then filtered off in portions through a pressure
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
the filtercake was washed with 30 liters of demineralized water (with stirring)
|
Type
|
CUSTOM
|
Details
|
after discharge, dried in a drying cabinet (35-40° C., 25 mbar)
|
Type
|
CUSTOM
|
Details
|
After drying
|
Reaction Time |
2.33 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=NN(C=C1C(=O)O)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.1 kg | |
YIELD: CALCULATEDPERCENTYIELD | 82.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |